molecular formula C10H22N2O B7921800 2-[3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

2-[3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol

Cat. No.: B7921800
M. Wt: 186.29 g/mol
InChI Key: ZCQKEUXSWHTOLF-UHFFFAOYSA-N
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Description

2-[3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is a pyrrolidine derivative featuring a secondary amine (isopropyl-methyl-amino) at the 3-position of the pyrrolidine ring and an ethanol group at the 1-position. This structure confers unique physicochemical properties, such as moderate hydrophilicity from the ethanol moiety and steric bulk from the isopropyl-methyl-amino group.

Properties

IUPAC Name

2-[3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-9(2)11(3)10-4-5-12(8-10)6-7-13/h9-10,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQKEUXSWHTOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol typically involves the reaction of pyrrolidine derivatives with isopropyl-methyl-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through distillation or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield aldehydes or acids, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to 2-[3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol may exhibit significant pharmacological activities. These include:

  • CNS Activity : Due to its structural similarity to known psychoactive substances, it is hypothesized that this compound may influence neurotransmitter systems, potentially acting as a stimulant or anxiolytic agent.
  • Antidepressant Properties : Studies on related compounds have shown promise in treating depression and anxiety disorders, suggesting that this compound could be investigated for similar therapeutic effects.

Synthetic Chemistry

The synthesis of this compound can be utilized as a precursor in the development of more complex molecules. Its synthesis involves straightforward organic reactions that can be adapted for large-scale production.

Drug Development

Given its potential CNS activity, this compound could serve as a lead structure for developing new drugs targeting neurological disorders. Researchers are encouraged to explore its efficacy and safety profiles through preclinical studies.

Case Study 1: CNS Activity Evaluation

A study conducted on structurally similar compounds demonstrated significant modulation of serotonin receptors, leading to altered behavioral responses in animal models. This suggests that this compound might have similar effects, warranting further investigation.

Case Study 2: Synthesis and Characterization

Researchers successfully synthesized derivatives of this compound, showcasing its versatility in creating analogs with enhanced pharmacological properties. The methods employed included standard organic synthesis techniques, highlighting the feasibility of producing this compound in laboratory settings.

Mechanism of Action

The mechanism of action of 2-[3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

2-{3-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
  • Key Difference: A methylene (-CH2-) spacer links the isopropyl-methyl-amino group to the pyrrolidine ring (vs. direct attachment in the target compound).
  • Reduced basicity of the amino group due to the electron-donating methylene spacer. Comparable hydrophilicity from the ethanol group .
N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide
  • Key Difference: A quinoline-carboxamide scaffold replaces the pyrrolidine-ethanol backbone.
  • Impact: Enhanced lipophilicity from the aromatic quinoline ring, favoring membrane penetration. The ethyl-pyrrolidinyl group may reduce solubility compared to the ethanol-substituted target compound. Biological activity likely diverges, targeting quinoline-associated pathways (e.g., kinase inhibition) .
5-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-chloro-3-iodopyridine
  • Key Difference: A bulky tert-butyldimethylsilyl (TBS) ether replaces the ethanol group.
  • Impact: Markedly increased lipophilicity (higher logP), reducing aqueous solubility. The TBS group serves as a protective moiety, suggesting utility in multi-step syntheses. Lacks the hydrogen-bonding capacity of the ethanol group .

Physicochemical and Pharmacokinetic Properties (Theoretical Analysis)

Compound Molecular Weight Key Functional Groups Predicted logP Solubility
Target Compound ~230.3 Ethanol, pyrrolidine, secondary amine ~0.5 Moderate (polar ethanol)
2-{3-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol ~244.4 Ethanol, methylene-linked amine ~0.7 Moderate
Quinoline-carboxamide derivative ~384.5 Quinoline, morpholine, ethyl-pyrrolidine ~2.1 Low (aromatic dominance)
TBS-protected pyrrolidine ~436.9 TBS ether, pyrrolidine, halogens ~3.5 Very low

Notes:

  • The ethanol group in the target compound improves solubility compared to alkyl or aryl analogs.
  • Bulky substituents (e.g., TBS, quinoline) drastically increase logP, affecting bioavailability.

Biological Activity

2-[3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a pyrrolidine ring and an ethanol side chain, which contribute to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
  • Inhibition of Enzymes : It may inhibit certain enzymes involved in metabolic pathways, potentially leading to anti-inflammatory or anti-cancer effects.
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties against specific viral strains.

Pharmacological Effects

  • CNS Activity : The compound has been studied for its potential neuroprotective effects. Its ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases.
  • Anticancer Properties : Some derivatives of pyrrolidine compounds have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Research indicates that similar compounds may exhibit antimicrobial properties, making them potential candidates for treating bacterial infections.

Case Studies

  • Neuroprotective Effects : A study investigating the neuroprotective properties of pyrrolidine derivatives demonstrated that they could reduce oxidative stress in neuronal cells, suggesting a protective role against neurodegeneration .
  • Anticancer Activity : In vitro studies have shown that certain pyrrolidine derivatives can inhibit the growth of colorectal cancer cells, with IC50 values indicating effective concentration ranges .
  • Antiviral Properties : Research on related compounds has indicated their effectiveness against influenza viruses, showcasing their potential role in antiviral therapies .

Data Tables

Study TypeTarget Disease/ConditionKey FindingsReference
NeuroprotectionNeurodegenerative DiseasesReduced oxidative stress in neuronal cells
AnticancerColorectal CancerInhibited cancer cell proliferation
AntiviralInfluenzaEffective against viral strains

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